1-[(3-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzylamine with a suitable cyclopentapyrimidine precursor under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl group in the compound can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene moiety can yield sulfoxide or sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial effects .
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as:
Pyrimidine derivatives: Compounds like 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol exhibit similar biological activities, including antioxidant and anti-inflammatory properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds share structural similarities and are known for their diverse biological applications, including anticancer and antimicrobial activities.
Indole derivatives: Indole-based compounds, such as those containing the benzo[d]thiazol-2-ylamino group, also exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-11-5-2-4-10(8-11)9-17-13-7-3-6-12(13)14(20)16-15(17)18/h2,4-5,8H,3,6-7,9H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRCTCZBNPVPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(CCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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